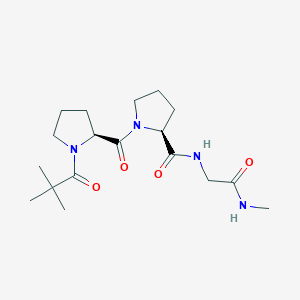![molecular formula C20H39NO2 B14388862 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine CAS No. 89857-80-7](/img/structure/B14388862.png)
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . The dioxolane ring can be introduced through acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using heterogeneous catalysts to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing biological processes through modulation of enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like Melperone, Diphenidol, and Dyclonine share structural similarities with 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine.
Dioxolane Derivatives: Compounds such as 2,2-Dimethyl-1,3-dioxolane-4-methanol and 4-Methylcatechol also exhibit similar structural features
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring with a dioxolane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89857-80-7 |
|---|---|
Formule moléculaire |
C20H39NO2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
4-methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C20H39NO2/c1-4-5-6-7-8-9-10-13-20(3)22-17-19(23-20)16-21-14-11-18(2)12-15-21/h18-19H,4-17H2,1-3H3 |
Clé InChI |
DILIBIQJCNSAEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(O1)CN2CCC(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


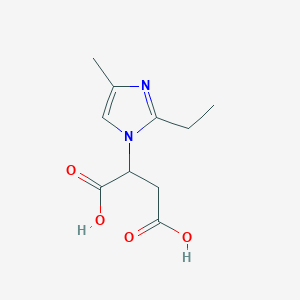
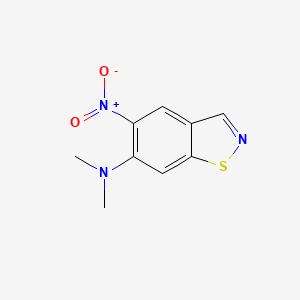
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
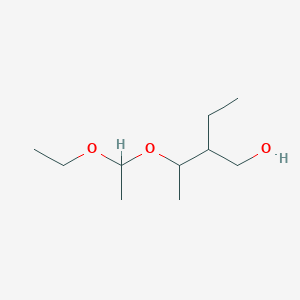

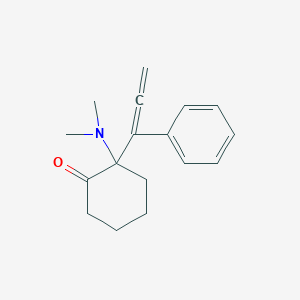
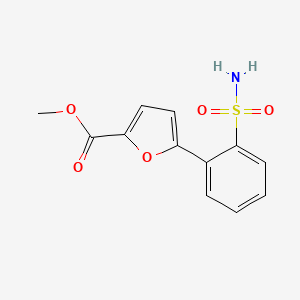
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
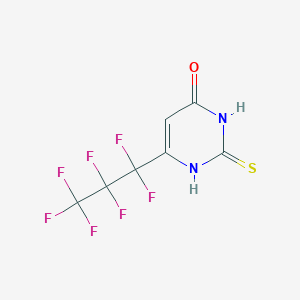
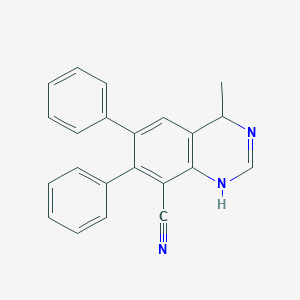
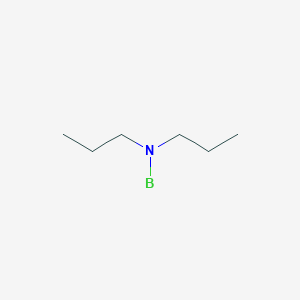
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
